2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide
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Overview
Description
2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of propanamide, characterized by the presence of a nitrophenyl group and two methyl groups attached to the central carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide typically involves the reaction of 4-methyl-3-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: The major product is 2,2-dimethyl-N-(4-methyl-3-aminophenyl)propanamide.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield a substituted amide.
Scientific Research Applications
2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide is not well-defined. its derivatives, particularly those with reduced nitro groups, are known to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(4-nitrophenyl)propanamide: Similar structure but lacks the methyl group on the phenyl ring.
2,2-dimethyl-N-(3-nitrophenyl)propanamide: Similar structure but the nitro group is positioned differently on the phenyl ring.
Uniqueness
2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
2,2-dimethyl-N-(4-methyl-3-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKSBYVVMDTUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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